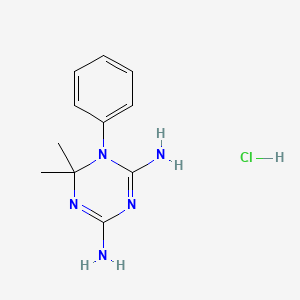

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride

Beschreibung

Chemical Structure and Properties: 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (CAS: 152-53-4) is a dihydrotriazine derivative characterized by a phenyl group at position 1 and dimethyl substituents at position 6 of the triazine ring. Its molecular formula is C₁₁H₁₅Cl₂N₅, with a molecular weight of 288.18 g/mol . The compound crystallizes as an ethanol solvate under certain conditions, and thermal desolvation is irreversible, as confirmed by powder X-ray diffraction .

Synthesis: The compound is synthesized via a Dimroth rearrangement of 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochlorides under basic conditions (pH 10–11). Key intermediates include cyanoguanidine, aniline derivatives, and benzaldehyde, with rigorous pH control to prevent dehydrogenation . Microwave-assisted methods have also been explored for analogous triazines, improving reaction efficiency .

For example, cycloguanil hydrochloride (a 4-chlorophenyl analog) is a known dihydrofolate reductase (DHFR) inhibitor used against malaria .

Eigenschaften

IUPAC Name |

6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5.ClH/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H4,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPFZWLLUCPLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940985 | |

| Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-17-5 | |

| Record name | NSC160892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160892 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6-Dimethyl-1-phenyl-1,3,5-triazinane-2,4-diimine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-1,2-DIHYDRO-2,2-DIMETHYL-1-PHENYL-S-TRIAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12BZT34SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride involves the formation of the triazine ring through cyclization reactions. Common synthetic methods for triazine derivatives include microwave-assisted synthesis, solid-phase synthesis, and metal-based catalysis . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the compound's significant biological activities, particularly against malaria. The following sections detail its applications in this area.

Antimalarial Activity

The compound has been evaluated for its antiplasmodial properties against various strains of Plasmodium falciparum, including drug-sensitive and drug-resistant strains. Key findings include:

- In Vitro Efficacy : Research indicates that 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride exhibits potent antiplasmodial activity in the low nanomolar range. For instance, one study identified a related compound with an IC of 2.66 nM against the drug-resistant FCR-3 strain of P. falciparum .

- Mechanism of Action : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism for the parasite. This inhibition is particularly effective against mutant forms of the enzyme that confer drug resistance .

Case Study 1: Synthesis and Evaluation

A study conducted by Lourens et al. (2016) involved the design and synthesis of a series of 6-aryl derivatives of the compound. The evaluation demonstrated that these derivatives maintained significant antiplasmodial activity while showing low toxicity to mammalian cells at therapeutic concentrations .

Case Study 2: Structure-Activity Relationship

The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position of the triazine ring can enhance potency against resistant strains. The flexibility introduced by different substituents allows these compounds to evade steric hindrance caused by mutations in the target enzyme .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme in DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological Activity

- Antimalarial Potency : Cycloguanil hydrochloride outperforms the target compound due to its 4-chlorophenyl group, enhancing DHFR binding .

- Antimicrobial Scope: Chlorophenoxypropyl derivatives (e.g., 11u) show superior activity against Gram-positive bacteria compared to the phenyl-substituted target compound .

- Antidiabetic Potential: Imeglimin analogs (e.g., 3a) with dimethylamino groups exhibit better glucose-lowering effects, suggesting substituent-dependent efficacy .

Physicochemical Properties

Biologische Aktivität

6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1931-17-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects against various pathogens and cancer cell lines.

Molecular Formula: CHClN

Molecular Weight: 253.73 g/mol

CAS Number: 1931-17-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against parasitic infections and certain cancer cell lines.

Antiparasitic Activity

A study investigated a series of derivatives related to 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine compounds for their efficacy against Trypanosoma rhodesiense, the causative agent of sleeping sickness. The results showed that specific bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] demonstrated potent parenteral activity in murine models. The structure of these compounds significantly influenced their biological activity, indicating that modifications could enhance their therapeutic potential .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies assessed its impact on various cell types including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that the compound could induce apoptosis and cell cycle arrest in these cancer cells:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.3 | Induces G0/G1 phase arrest |

| MCF-7 | 12.8 | Apoptosis induction |

| HeLa | 18.5 | Inhibition of cell proliferation |

These findings suggest that the compound may act through a p53-independent pathway to induce cell cycle arrest and apoptosis .

The mechanism by which 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine affects cancer cells appears to involve the inhibition of critical signaling pathways associated with cell growth and survival. Studies have shown that this compound does not inhibit MDM2-p53 interactions but instead promotes apoptosis through alternative pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Trypanosomiasis : In a murine model of Trypanosoma rhodesiense infection, the administration of related triazine compounds led to significant reductions in parasitemia levels compared to control groups. The results emphasized the importance of structural modifications in enhancing efficacy against parasitic infections .

- Cancer Cell Line Studies : In a comparative study evaluating multiple triazine derivatives against breast and colon cancer cell lines, 6,6-Dimethyl-1-phenyl showed superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The study concluded that further development could lead to effective new treatments for resistant cancer types .

Q & A

What are the recommended synthetic routes for 6,6-Dimethyl-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The compound is synthesized via a two-step condensation reaction involving substituted amines and aldehydes. For example, derivatives of 1,3,5-triazine-2,4-diamine are prepared by reacting 3-(4-chlorophenoxy)propan-1-amine with substituted benzaldehydes under controlled conditions. Key steps include:

- Step 1: Condensation of the amine and aldehyde at low temperatures (-35°C to room temperature) using a base like DIPEA (N,N-diisopropylethylamine) to form intermediates.

- Step 2: Cyclization and purification via recrystallization or column chromatography, yielding hydrochloride salts with high purity (UPLC >92%) .

Optimization Strategies:

- Use Design of Experiments (DOE) to screen variables (temperature, stoichiometry, reaction time). For example, factorial design can identify critical parameters affecting yield and purity .

- Monitor reaction progress via ¹H/¹³C NMR and HRMS to confirm intermediate formation and final product integrity .

Table 1: Example Synthetic Outcomes from

| Compound | Substituents | Yield (%) | Purity (UPLC %) |

|---|---|---|---|

| 11k | 2,5-Dichlorophenyl | 16 | 97.2 |

| 11l | 2-Fluoro-3-methoxyphenyl | 39 | 92.7 |

| 11p | m-Tolyl | 48 | 98.8 |

How can computational methods be integrated into the design of novel triazine derivatives with enhanced antimicrobial activity?

Level: Advanced

Methodological Answer:

Computational tools like quantum chemical calculations and reaction path search algorithms (e.g., DFT, density functional theory) enable rational design by predicting:

- Electronic properties: Frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Binding affinities: Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) .

Workflow:

Virtual Screening: Use libraries of substituted benzaldehydes and amines to generate derivative structures.

Reactivity Prediction: Apply transition-state modeling to identify steric/electronic effects of substituents (e.g., chloro, methoxy groups) .

Feedback Loop: Validate predictions with experimental MIC (minimum inhibitory concentration) data and refine models iteratively .

How should researchers address discrepancies in biological activity data among structurally similar triazine derivatives?

Level: Advanced

Methodological Answer:

Contradictory activity data often arise from subtle structural variations (e.g., halogen positioning, alkyl chain length). Resolution strategies include:

- Comparative Structure-Activity Relationship (SAR) Studies: Systematically vary substituents and correlate with bioactivity (e.g., 11k vs. 11l in Table 1 showed divergent MICs due to fluorine vs. chlorine substitution) .

- Multivariate Analysis: Apply PCA (principal component analysis) to isolate variables (e.g., logP, steric bulk) driving activity differences .

- Replicate Assays: Control for batch-to-batch variability in compound purity (UPLC data critical) .

Which spectroscopic and chromatographic methods are most reliable for characterizing triazine derivatives and ensuring purity?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Essential for confirming regiochemistry and proton environments. For example, aromatic protons in 11k appear at δ 7.56–7.42 ppm, while methyl groups resonate at δ 2.22–1.95 ppm .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ 426.0631 for 11k vs. calculated 426.0655) .

- UPLC (Ultra-Performance Liquid Chromatography): Ensures purity (>95% required for biological assays) .

Table 2: Key Analytical Parameters

| Technique | Parameter | Example Value (Compound 11k) |

|---|---|---|

| ¹H NMR | Aromatic protons | δ 7.56–7.42 (m, 2H) |

| HRMS | [M+H]+ | 426.0631 (Δ = 0.0024) |

| UPLC | Purity | 97.2% |

What strategies are effective for elucidating the antimicrobial mechanism of action of triazine derivatives?

Level: Advanced

Methodological Answer:

- Enzyme Inhibition Assays: Directly measure inhibition of bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric methods .

- Time-Kill Curve Analysis: Assess bactericidal vs. bacteriostatic effects at varying concentrations.

- Resistance Profiling: Serial passage experiments to detect emergent resistance mutations, informing target relevance .

Computational Support:

- Molecular Dynamics Simulations: Model ligand-enzyme interactions (e.g., hydrogen bonding with active-site residues) .

How can statistical methods improve the reproducibility of triazine derivative synthesis?

Level: Advanced

Methodological Answer:

- Response Surface Methodology (RSM): Optimize reaction parameters (e.g., temperature, pH) to maximize yield while minimizing impurities .

- Control Charts: Monitor batch consistency using purity (UPLC) and yield data over time .

Example DOE Workflow:

Define factors (e.g., amine:aldehyde ratio, reaction time).

Conduct a fractional factorial design to reduce experiments.

Analyze results with ANOVA to identify significant variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.